7-(4-methoxyphenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
Description
7-(4-Methoxyphenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole is a heterocyclic compound featuring a fused imidazo[2,1-c][1,2,4]triazole core with a 4-methoxyphenyl substituent at position 7 and a (4-methylbenzyl)sulfanyl group at position 2. This structure combines electron-donating (methoxy) and hydrophobic (methylbenzyl) moieties, which are often associated with enhanced bioavailability and target binding in medicinal chemistry .
Properties
IUPAC Name |
7-(4-methoxyphenyl)-3-[(4-methylphenyl)methylsulfanyl]-5,6-dihydroimidazo[2,1-c][1,2,4]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c1-14-3-5-15(6-4-14)13-25-19-21-20-18-22(11-12-23(18)19)16-7-9-17(24-2)10-8-16/h3-10H,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVOGXBQLRGHER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-(4-methoxyphenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole typically involves multi-step organic reactions. The synthetic route may include:
Formation of the imidazo[2,1-c][1,2,4]triazole core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and aldehydes.
Introduction of the methoxyphenyl group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the methylphenylmethylsulfanyl group: This can be done through nucleophilic substitution reactions using thiols and alkyl halides.
Industrial production methods would likely optimize these steps for higher yields and purity, possibly involving catalytic processes and advanced purification techniques.
Chemical Reactions Analysis
7-(4-methoxyphenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of imidazo[2,1-c][1,2,4]triazole exhibit significant anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer progression. For example:
- Mechanism of Action : The compound may inhibit specific kinases or other proteins associated with tumor growth and metastasis.
- Case Studies : In vitro studies have shown that similar triazole derivatives can induce apoptosis in cancer cell lines.
Antimicrobial Properties
The imidazo[2,1-c][1,2,4]triazole scaffold has been explored for its antimicrobial activity:
- Bacterial Inhibition : Compounds within this class have demonstrated efficacy against Gram-positive and Gram-negative bacteria.
- Research Findings : Studies indicate that modifications to the phenyl groups can enhance antimicrobial potency.
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is also noteworthy:
- Inflammatory Pathways : It may modulate pathways such as NF-kB and COX enzymes.
- Clinical Relevance : Research has suggested that similar compounds can reduce inflammation in models of arthritis.
Organic Electronics
The unique electronic properties of imidazo[2,1-c][1,2,4]triazole derivatives make them suitable for applications in organic electronics:
- Conductivity : The compound can be used to develop organic semiconductors due to its favorable charge transport properties.
- Photovoltaics : Research is ongoing into its use in organic solar cells where it could improve efficiency.
Polymer Chemistry
In polymer science, this compound can serve as a building block for creating functionalized polymers:
- Synthesis of Polymers : Incorporating imidazo[2,1-c][1,2,4]triazole into polymer backbones can enhance thermal stability and mechanical properties.
- Applications : Such polymers are being explored for use in coatings and advanced materials.
Biochemical Probes
The compound can act as a biochemical probe to study various biological processes:
- Target Identification : Its ability to bind specific proteins makes it useful for identifying new drug targets.
- Fluorescent Labels : Modifications can lead to fluorescent derivatives for imaging studies.
Drug Development
As a lead compound in drug development:
- Structure-Activity Relationship (SAR) : Researchers are investigating how variations in the substituents affect biological activity.
- Preclinical Trials : Promising candidates derived from this compound are moving into preclinical testing phases.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Modulates NF-kB pathway |
Table 2: Potential Applications in Material Science
Mechanism of Action
The mechanism of action of 7-(4-methoxyphenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling pathways.
Comparison with Similar Compounds
Antimicrobial Activity
Cytotoxicity
- Imidazo[2,1-c][1,2,4]triazole derivatives with chloro and p-tolyl groups (e.g., 4e and 5l ) demonstrated IC50 values of 2.38–3.77 µM against cervical (SISO) and bladder (RT-112) cancer cells .
Structural-Activity Relationships (SAR):
- Para-Substituents: Methoxy (target) and methyl (compound 48) groups at the para position enhance activity compared to unsubstituted phenyl rings.
- Sulfanyl Chain Flexibility: Bulkier substituents like (4-methylbenzyl)sulfanyl may improve target affinity but reduce solubility .
Physicochemical Properties
<sup>*</sup>Predicted using fragment-based methods.
Biological Activity
7-(4-methoxyphenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole is a compound with significant potential in pharmacological applications. This article reviews its biological activity, focusing on antimicrobial properties and structure-activity relationships (SAR).
- Molecular Formula : C25H22N4O2S
- Molecular Weight : 442.53 g/mol
- CAS Number : 1012760-54-1
Antimicrobial Activity
Research indicates that compounds containing the imidazo[2,1-c][1,2,4]triazole core exhibit notable antibacterial properties. In particular:
- Mechanism of Action : The compound's activity is attributed to its ability to inhibit bacterial DNA synthesis and disrupt cell wall integrity.
- In Vitro Studies : Various derivatives of triazole compounds have shown effectiveness against a range of Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy of Triazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | MRSA | 0.046 µM |
| Clinafloxacin-Triazole Hybrid | E. coli | 0.25 µg/mL |
| Ciprofloxacin-Triazole Hybrid | S. aureus | 0.68 µM |
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the triazole ring and substituents significantly affect biological activity:
- Aryl Substituents : The presence of methoxy and methyl groups enhances antibacterial potency.
- Linker Variations : A methylene linker between the triazole and aryl groups increases toxicity against human cells but improves antibacterial efficacy.
Case Studies
Several studies have investigated the biological activity of similar triazole compounds:
- Study on MRSA :
- Broad-Spectrum Antibacterial Activity :
Toxicological Considerations
While the compound exhibits promising antibacterial activity, potential toxicity must be evaluated:
Q & A
Basic: How can the synthesis of 7-(4-methoxyphenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole be optimized for higher yields?
Methodological Answer:
Optimization involves precise control of reaction parameters:
- Temperature: Maintain 60–80°C during cyclization to prevent side reactions (e.g., ring-opening) .
- Solvent Choice: Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and enhance reaction rates .
- Catalysts: Employ Pd/C or CuI for cross-coupling steps, with catalytic loading (1–5 mol%) to minimize impurities .
- Purification: Gradient column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity. Confirm yields via HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to verify substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; methylbenzylsulfanyl protons at δ 2.3–2.5 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H] at m/z ~435.2) and fragmentation patterns .
- IR Spectroscopy: Identify functional groups (e.g., C-S stretch at 650–700 cm, triazole ring vibrations at 1500–1600 cm) .
- Elemental Analysis: Validate C, H, N, S content within ±0.3% of theoretical values .
Advanced: How should researchers address contradictions in reported synthesis yields (e.g., 45% vs. 72%) across studies?
Methodological Answer:
- Variable Analysis: Compare reaction conditions (e.g., solvent polarity, catalyst type) using Design of Experiments (DoE) to isolate critical factors .
- Replication: Reproduce low-yield protocols with strict inert atmospheres (N/Ar) to exclude moisture/O-sensitive intermediates .
- Byproduct Identification: Use LC-MS to detect side products (e.g., desulfurized analogs) and adjust stoichiometry or reaction time accordingly .
Advanced: What is the structure-activity relationship (SAR) of substituents on the imidazo-triazole core for biological activity?
Methodological Answer:
- Methoxyphenyl Group: Enhances lipophilicity and membrane permeability, critical for CNS-targeted activity (logP ~3.5) .
- Methylbenzylsulfanyl Moiety: Increases metabolic stability by resisting cytochrome P450 oxidation (tested in vitro with liver microsomes) .
- Triazole Ring: Participates in hydrogen bonding with biological targets (e.g., kinase ATP-binding pockets), confirmed via molecular docking .
- Modification Strategies: Replace methoxy with electron-withdrawing groups (e.g., -NO) to assess potency shifts in enzyme inhibition assays .
Advanced: How can reaction mechanisms during the synthesis of this compound be elucidated?
Methodological Answer:
- Kinetic Studies: Monitor intermediates via in situ FTIR or -NMR to track cyclization rates .
- Isotope Labeling: Use -labeled reagents to trace carbon migration during triazole ring formation .
- Computational Modeling: Apply DFT calculations (e.g., B3LYP/6-31G*) to predict transition states and activation energies for key steps (e.g., thiol-ene coupling) .
Advanced: What are the stability profiles of this compound under varying pH and solvent conditions?
Methodological Answer:
- pH Stability: Conduct accelerated degradation studies (pH 1–13, 37°C):
- Acidic Conditions (pH <3): Hydrolysis of sulfanyl group observed via LC-MS after 24 hours .
- Neutral/Basic Conditions (pH 7–9): Stable for >72 hours, ideal for in vitro assays .
- Solvent Compatibility: Test solubility in DMSO (>50 mg/mL) and aqueous buffers (<0.1 mg/mL). Avoid chloroform due to halogen-triazole interactions .
Advanced: What metabolic pathways and degradation products are associated with this compound?
Methodological Answer:
- In Vitro Metabolism: Incubate with human liver microsomes (HLMs) to identify Phase I metabolites (e.g., demethylation of methoxyphenyl group) via UPLC-QTOF .
- Oxidative Degradation: Expose to HO/UV light to simulate photodegradation; primary product is sulfoxide derivative (confirmed by HRMS) .
- Enzymatic Hydrolysis: Use esterases to cleave labile esters (if present), monitored by -NMR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
